methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate
Description
Methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a propiolate ester group (methyl ester linked via a triple bond). The propiolate ester introduces electron-deficient alkyne functionality, which may enhance reactivity in click chemistry or serve as a pharmacophore in medicinal chemistry.
Properties
CAS No. |
1342412-12-7 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-8-9-5-6/h4-5H,1H3,(H,8,9) |
InChI Key |
ZTSDXECMJARNJL-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CNN=C1 |
Canonical SMILES |
COC(=O)C#CC1=CNN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The propiolate ester in the target compound contrasts with the carboxamide in ’s derivative and the imidazole-phenyl system in ’s patent compound. The triple bond in the target compound may confer metabolic stability compared to saturated analogs, though this is speculative without direct data.
Synthetic Methodologies: highlights a base-mediated coupling (Na₂CO₃ in MeCN) with iodonium salts to install pyrazole-amino linkages, yielding 58% . The target compound’s synthesis might require similar conditions but with adjustments for alkyne stability. The patent compound () lacks synthetic details but shares modular pyrazole functionalization strategies common in medicinal chemistry .
Biological Relevance: The GPR139 antagonist from demonstrates pyrazole derivatives’ role in central nervous system therapeutics, suggesting that the target compound’s ester group could modulate blood-brain barrier penetration or receptor binding .
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